Lithium, (4-butylphenyl)-
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
10104-42-4 |
|---|---|
Molecular Formula |
C10H13Li |
Molecular Weight |
140.2 g/mol |
IUPAC Name |
lithium;butylbenzene |
InChI |
InChI=1S/C10H13.Li/c1-2-3-7-10-8-5-4-6-9-10;/h5-6,8-9H,2-3,7H2,1H3;/q-1;+1 |
InChI Key |
ALTKUUOLQQJUSU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCC1=CC=[C-]C=C1 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Butylphenyl Lithium and Analogues
Halogen-Lithium Exchange Reactions
Halogen-lithium exchange is a cornerstone of organolithium chemistry, involving the reaction of an organic halide with an organolithium reagent to form a new organolithium species and an organic halide. wikipedia.org This equilibrium-based process is particularly effective for preparing aryllithiums, like (4-butylphenyl)lithium, from the corresponding aryl halides. wikipedia.orgresearchgate.net The reaction is typically rapid, even at low temperatures, and its rate is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. wikipedia.org
Precursor Substrate Design and Optimization
The choice of precursor is critical for a successful halogen-lithium exchange. For the synthesis of (4-butylphenyl)lithium, 1-bromo-4-butylbenzene (B1268048) is a common starting material. The design of the precursor substrate can be optimized to enhance reaction efficiency and minimize side reactions. For instance, the presence of certain functional groups on the aromatic ring can influence the rate and outcome of the exchange. While not directly applicable to the unsubstituted phenyl ring of (4-butylphenyl)lithium, the presence of chelating groups, such as alkoxy groups, can accelerate the exchange rate. wikipedia.org
The optimization of the precursor also involves considering potential side reactions. For example, ortho-lithiation followed by elimination to form a benzyne (B1209423) intermediate can occur, especially with certain alkyllithium reagents and reaction conditions. acs.org The choice of the halogen is also a key design parameter, with aryl bromides and iodides being the most commonly used precursors due to their higher reactivity compared to chlorides. wikipedia.orgresearchgate.net
Influence of Stoichiometry and Alkyllithium Co-reagents
The stoichiometry of the alkyllithium reagent plays a crucial role in the efficiency of the halogen-lithium exchange. Typically, a slight excess of the alkyllithium reagent is used to ensure complete conversion of the aryl halide. For instance, in the reaction of p-bromoanisole with n-BuLi in a microfluidic system, the optimal molar ratio was found to be 1.2 equivalents of n-BuLi. researchgate.net
The choice of the alkyllithium co-reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), significantly impacts the reaction outcome. t-BuLi is a more reactive reagent and can often effect the exchange at lower temperatures than n-BuLi. harvard.edu In the case of 1-bromo-4-tert-butylbenzene (B1210543), reactions with t-BuLi consistently resulted in high yields of the corresponding aryllithium, whereas reactions with n-BuLi were more sensitive to solvent composition and could lead to side products. acs.orgacs.org When using t-BuLi, it is common to use at least two equivalents, as the second equivalent reacts with the t-butyl halide byproduct. harvard.edu
The formation of mixed aggregates between the aryllithium product and the alkyllithium reagent or lithium halides can also influence the reactivity of the system. acs.org
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is a critical parameter in halogen-lithium exchange reactions, profoundly affecting reaction rates, efficiency, and even the stability of the resulting organolithium species. acgpubs.orgepfl.ch Ethereal solvents, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are commonly employed due to their ability to solvate the lithium cation, which breaks down the aggregates of the alkyllithium reagent and increases its reactivity. acgpubs.orgresearchgate.net
For the synthesis of (4-tert-butylphenyl)lithium from 1-bromo-4-tert-butylbenzene, the reaction with n-BuLi is slow in pure diethyl ether but becomes nearly quantitative when a small amount of THF is added to a heptane (B126788) solution. acs.orgacs.orgacs.org However, using pure THF as the solvent with n-BuLi can lead to significant coupling side reactions. acs.orgacs.orgacs.org In contrast, the reaction with t-BuLi proceeds to give high yields of (4-tert-butylphenyl)lithium in a variety of ether-containing solvent systems. acs.orgacs.org
The solvent can also influence the aggregation state of the aryllithium intermediate, which in turn affects its reactivity. researchgate.net For instance, in some cases, the use of a hydrocarbon medium is preferred to minimize side reactions. odu.edu The solvent's role extends to influencing the equilibrium of mixed aggregates in solution, which can either be beneficial or detrimental to the desired reaction outcome. acs.orgnih.gov
Table 1: Solvent Effects on the Reaction of 1-Bromo-4-tert-butylbenzene with Alkyllithiums at 0 °C acs.orgacs.org
| Alkyllithium | Solvent System | Major Product(s) | Yield of (4-tert-butylphenyl)lithium |
| n-BuLi | Heptane | No reaction | 0% |
| n-BuLi | Diethyl Ether | Slow exchange | Low |
| n-BuLi | Heptane / THF | (4-tert-butylphenyl)lithium | >97% |
| n-BuLi | THF | Coupling products | Low |
| t-BuLi | Heptane / Ether | (4-tert-butylphenyl)lithium | >97% |
| t-BuLi | Heptane | No reaction | 0% |
Temperature Control and Kinetic Considerations
Temperature is a critical parameter for controlling the selectivity and minimizing the decomposition of the often unstable aryllithium intermediates. Halogen-lithium exchange reactions are typically conducted at low temperatures, often between -78 °C and -100 °C, to suppress side reactions and ensure the stability of the product. acgpubs.orguni-muenchen.de The extreme speed of these reactions, which can be faster than proton transfer, necessitates precise temperature management. harvard.edu
Kinetic studies reveal that the rate of halogen-lithium exchange is significantly influenced by the solvent, with coordinating solvents like THF accelerating the reaction. acgpubs.org The exchange is generally a kinetically controlled process, and the stability of the resulting carbanion plays a key role, with sp²-hybridized carbanions (aryllithiums) being more stable than sp³-hybridized ones (alkyllithiums). wikipedia.org This thermodynamic difference drives the equilibrium towards the formation of the aryllithium species. researchgate.net The use of flow chemistry platforms has enabled better control over reaction parameters like temperature and residence time, leading to optimized yields and reduced impurity formation in these ultrafast reactions. rsc.org
Directed ortho-Metalation (DoM) Strategies
While not the primary method for synthesizing the parent (4-butylphenyl)lithium, Directed ortho-Metalation (DoM) is a powerful strategy for preparing substituted aryllithium compounds with high regioselectivity. This method involves the deprotonation of an aromatic proton positioned ortho to a directing metalation group (DMG) by a strong base, typically an alkyllithium.
Design of Directing Metalation Groups (DMGs) for Regioselectivity
The success of a DoM reaction hinges on the choice of the directing metalation group (DMG). A wide array of functional groups can act as DMGs, guiding the organolithium reagent to deprotonate the adjacent ortho position. These groups typically possess a heteroatom with lone pairs of electrons that can coordinate to the lithium ion of the alkyllithium reagent, bringing the base in close proximity to the ortho proton.
Effective DMGs can be categorized based on their coordinating ability. Strong DMGs include amides, carbamates, and sulfoxides. For example, lithiated aryl carbamates are stable intermediates that can undergo subsequent reactions. nih.gov The design of the DMG is crucial for achieving high regioselectivity, especially in molecules with multiple potential deprotonation sites. The steric and electronic properties of the DMG can be fine-tuned to control the outcome of the metalation.
Applications in the Synthesis of Substituted (4-Butylphenyl)lithium Derivatives
Once generated, (4-butylphenyl)lithium is a potent nucleophile used to create a variety of substituted derivatives by reacting it with different electrophiles. This reactivity is fundamental to building more complex molecular architectures containing the 4-butylphenyl group.
The aryllithium intermediate readily attacks a wide range of electrophiles, including:
Carbonyl Compounds: Reaction with aldehydes and ketones yields secondary and tertiary alcohols, respectively. Acylation with acid chlorides or amides can produce ketones, although over-addition to form tertiary alcohols can be a competing reaction in batch processes. rsc.orgnih.gov
Carbon Dioxide: Carboxylation of (4-butylphenyl)lithium by quenching with CO₂ gas or dry ice leads to the formation of 4-butylbenzoic acid.
Silyl (B83357) Halides: Reaction with reagents like trimethylsilyl (B98337) chloride (TMSCl) results in the formation of silylated arenes, such as (4-butylphenyl)trimethylsilane.
Boronic Esters: Quenching with trialkyl borates, such as trimethyl borate, followed by acidic workup, yields the corresponding boronic acid, a key building block in Suzuki cross-coupling reactions.
The following table showcases representative transformations using aryllithium reagents analogous to (4-butylphenyl)lithium.
| Aryllithium Type | Electrophile | Product Type | Reference(s) |
| (Hetero)aryllithium | N,N-Dimethylamides | Polyfunctional Ketone | nih.gov |
| Aryllithium | Acid Chlorides | Ketone | rsc.org |
| Aryllithium | Isobutyraldehyde / CO₂ | Carboxylic Acid | thieme-connect.de |
| Aryllithium | Phosphorus Trichloride | Dibenzophosphole Oxide | rsc.org |
Reductive Lithiation Approaches
Beyond halogen-lithium exchange, reductive lithiation offers an alternative pathway to organolithium compounds. This method involves the cleavage of a carbon-heteroatom bond using lithium metal, often mediated by an electron carrier.
A prominent method is the reductive cleavage of phenyl thioethers. colab.ws This reaction can be performed using preformed aromatic radical anions (e.g., lithium naphthalenide) or by using lithium metal with a catalytic amount of an aromatic electron transfer agent like naphthalene (B1677914) or 4,4′-di-tert-butylbiphenyl (DTBB). researchgate.netpitt.edu The catalytic reaction is believed to occur on the surface of the lithium metal, which is continuously reactivated by the catalyst. researchgate.net
This approach is particularly useful for generating organolithiums that might be difficult to access otherwise. For example, the reductive lithiation of alkyl and vinyl phenyl thioethers is a general method for preparing organolithiums. nih.gov While the prompt excludes a primary focus on radical anions, it's important to note their central role in these reductive methods. An alternative, though less common, approach involves the reductive lithiation of substrates in the absence of an aromatic electron carrier, a process that relies on the direct interaction between the substrate and the surface of a lithium dispersion. nih.gov This method shows a different reactivity profile; for instance, smaller alkyl groups in thioethers react faster, a reversal of the trend seen with radical-anion-mediated reactions. nih.gov
Flow Chemistry Applications in Organolithium Generation
The high reactivity and potential instability of organolithium reagents present challenges for large-scale batch synthesis, often requiring cryogenic temperatures and strict control to prevent side reactions. ucc.ievapourtec.com Flow chemistry, utilizing microreactors, has emerged as a powerful technology to address these issues. thieme-connect.deresearchgate.net
Flow reactors offer significant advantages for organolithium chemistry:
Enhanced Safety and Control: The small reaction volumes and high surface-area-to-volume ratio in microreactors allow for superior temperature control, rapidly dissipating the heat generated from exothermic reactions like halogen-lithium exchange. ucc.ie This mitigates the risk of thermal runaways.
Improved Yield and Selectivity: Precise control over residence time (the time the reagents spend in the reactor) and temperature allows for the generation of highly unstable intermediates that would decompose in a batch setting. colab.wsthieme-connect.com This can lead to higher yields and selectivities. For example, aryllithium species bearing sensitive functional groups that would normally be attacked by the organolithium reagent can be generated and reacted in flow systems with residence times of seconds or even milliseconds. researchgate.netthieme-connect.comresearchgate.net
Scalability: Continuous flow processes can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel, bypassing the challenges associated with scaling up large-volume batch reactors. nih.gov
Studies have demonstrated the successful generation of various aryllithiums via halogen-lithium exchange in flow, followed by in-line quenching with electrophiles to produce functionalized products in high yields. nih.govthieme-connect.com This technology significantly expands the scope of organolithium chemistry, making it safer, more efficient, and more versatile. thieme-connect.deresearchgate.net
Reactivity Profiles and Transformative Chemistry of 4 Butylphenyl Lithium
Nucleophilic Addition Reactions
As a strong nucleophile, the carbanionic center of (4-butylphenyl)lithium readily attacks electron-deficient centers. This reactivity is most prominently featured in its additions to unsaturated functionalities, particularly carbonyl groups and other related systems.
Reactivity with Carbonyl Electrophiles
(4-Butylphenyl)lithium, like other organolithium reagents, readily participates in nucleophilic addition reactions with a variety of carbonyl compounds, including aldehydes and ketones. masterorganicchemistry.comepa.gov This class of reaction is fundamental for creating new carbon-carbon bonds and synthesizing more complex alcohol-containing structures.
The general mechanism involves the attack of the nucleophilic aryl carbon of (4-butylphenyl)lithium on the electrophilic carbonyl carbon. masterorganicchemistry.com This addition breaks the carbonyl π-bond, generating a lithium alkoxide intermediate. A subsequent aqueous or acidic workup step protonates the alkoxide to yield the final alcohol product. masterorganicchemistry.com
Reaction with Aldehydes: The addition of (4-butylphenyl)lithium to an aldehyde produces a secondary alcohol, where a new stereocenter is often generated. masterorganicchemistry.com
Reaction with Ketones: Similarly, the reaction with a ketone results in the formation of a tertiary alcohol. masterorganicchemistry.com Organolithium reagents are often more effective than Grignard reagents for additions to sterically hindered ketones, as they have a lower tendency to cause reduction of the carbonyl group. wikipedia.org
The table below summarizes the expected products from the reaction of (4-butylphenyl)lithium with representative carbonyl electrophiles.
| Electrophile | Intermediate | Final Product | Product Class |
| Formaldehyde | Lithium (4-butylphenyl)methoxide | (4-Butylphenyl)methanol | Primary Alcohol |
| Acetaldehyde | Lithium 1-(4-butylphenyl)ethoxide | 1-(4-Butylphenyl)ethanol | Secondary Alcohol |
| Acetone | Lithium 2-(4-butylphenyl)propan-2-olate | 2-(4-Butylphenyl)propan-2-ol | Tertiary Alcohol |
This table illustrates the general reaction pattern of (4-butylphenyl)lithium with common carbonyl compounds.
Stereochemical Outcomes in Asymmetric Additions
Controlling the stereochemical outcome of nucleophilic additions is a cornerstone of modern organic synthesis. When (4-butylphenyl)lithium adds to a prochiral carbonyl compound or an imine, a new stereocenter is formed. Achieving high stereoselectivity in these additions often requires the use of chiral auxiliaries or external chiral ligands. wikipedia.org
A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the approach of the nucleophile. wikipedia.org For instance, substrates containing Evans-type oxazolidinone auxiliaries have been used to direct the conjugate addition of aryl nucleophiles. researchgate.net Another strategy involves the use of sulfoxide (B87167) chiral auxiliaries, which can be attached to the electrophilic partner to control the facial selectivity of the addition. nih.gov
Alternatively, asymmetric induction can be achieved by complexing the aryllithium reagent with a stoichiometric amount of a chiral ligand, such as the naturally occurring alkaloid (-)-sparteine (B7772259) or a chiral diamine. beilstein-journals.org This complexation creates a chiral environment around the lithium cation, influencing the trajectory of the nucleophilic attack and leading to the preferential formation of one enantiomer of the product. beilstein-journals.org
The table below outlines strategies for controlling stereochemistry in reactions involving aryllithium reagents.
| Strategy | Description | Example |
| Chiral Auxiliary | A chiral group is covalently bonded to the electrophile or nucleophile to direct the reaction stereochemically. wikipedia.org | Addition to a ketone bearing a chiral sulfoxide group can proceed with high diastereoselectivity. nih.gov |
| Chiral Ligand | The aryllithium reagent is pre-complexed with a chiral ligand, such as (-)-sparteine, to form a chiral nucleophilic species. beilstein-journals.org | Enantioselective carbolithiation of certain alkenes can be achieved in the presence of (-)-sparteine. beilstein-journals.org |
| Chiral Catalyst | A substoichiometric amount of a chiral catalyst is used to generate the desired stereoisomer. | Asymmetric addition of arylboronic acids (derived from aryllithiums) to aldehydes can be catalyzed by chiral ruthenium complexes. mdpi.com |
This table summarizes common approaches to achieve asymmetric induction in aryllithium additions.
Reactivity with Other Unsaturated Systems
The nucleophilicity of (4-butylphenyl)lithium extends to reactions with other unsaturated electrophiles, including nitriles and imines. These reactions provide important routes to ketones and amines, respectively.
Reaction with Nitriles: Organolithium reagents add to the carbon-nitrogen triple bond of nitriles. chemistrysteps.comucalgary.ca The initial addition forms an intermediate imine salt. ucalgary.ca This intermediate is stable to further addition of the organolithium reagent. Upon aqueous hydrolysis, this imine salt is converted into a ketone, making this a valuable two-step method for ketone synthesis. ucalgary.camasterorganicchemistry.com
Reaction with Imines and Iminium Ions: (4-Butylphenyl)lithium can add across the carbon-nitrogen double bond of imines to produce the lithium amide of a secondary amine. Subsequent workup yields the free amine. The stereoselectivity of these additions can often be controlled by using N-sulfinylimines as substrates, where the chiral sulfinyl group acts as a powerful stereodirecting auxiliary. ua.esharvard.edu
Conjugate (Michael) Addition: While direct 1,2-addition to the carbonyl group is the more common pathway, aryllithium reagents can undergo conjugate (1,4- or Michael) addition to α,β-unsaturated systems. These reactions are often facilitated by the presence of a copper(I) salt, which generates a less reactive lithium diarylcuprate species in situ. Alternatively, highly enantioselective conjugate additions can be achieved using chiral ligands or auxiliaries. researchgate.netacs.orgmdpi.com
Deprotonation (Lithiation) Reactions
In addition to its role as a nucleophile, (4-butylphenyl)lithium functions as an exceptionally strong base, capable of removing protons from a wide range of acidic C-H, N-H, and O-H bonds. wikipedia.orgmt.com This basicity is fundamental to its use in metalation reactions, where it generates new organometallic reagents or reactive anionic intermediates.
Selective Deprotonation of Acidic Protons
(4-Butylphenyl)lithium can selectively deprotonate substrates at the most acidic position, a process governed by the pKa of the C-H bond and kinetic factors. thieme-connect.de Organolithium reagents are strong enough to deprotonate even very weak carbon acids, such as terminal alkynes (pKa ≈ 25) and protons alpha to carbonyl or cyano groups. mt.comstackexchange.com
The reactivity and selectivity of organolithium bases are influenced by factors such as solvent and the presence of additives. mt.com For example, the addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the basicity of alkyllithiums by breaking down their aggregates and sequestering the lithium cation. mt.com
The table below provides examples of substrates that can be deprotonated by strong organolithium bases.
| Substrate Type | Acidic Proton(s) | Product of Deprotonation |
| Terminal Alkyne | Acetylenic C-H | Lithium Acetylide |
| Secondary Amine | N-H | Lithium Amide |
| Activated Methylene | C-H alpha to two electron-withdrawing groups | Stabilized Carbanion (Enolate-like) |
| Aryl C-H (unactivated) | Aromatic C-H | Aryllithium (generally slow without directing group) uwindsor.ca |
This table shows the types of acidic protons that can be removed by a strong base like (4-butylphenyl)lithium.
Chelation-Controlled Deprotonation
A powerful application of strong lithium bases is in directed ortho-metalation (DoM) reactions. wikiwand.comwikipedia.org In this process, a functional group on an aromatic ring, known as a directed metalation group (DMG), coordinates to the lithium atom of the base. wikiwand.com This chelation brings the base into close proximity to an adjacent ortho-proton, facilitating its removal over other, sometimes more acidic, protons elsewhere in the molecule. uwindsor.cawikipedia.org
This reaction generates a new, regiochemically defined aryllithium species, which can then be trapped with various electrophiles to install a substituent specifically at the ortho position. researchgate.net Common DMGs include methoxy, amide, carbamate, and sulfoxide groups. wikipedia.org While alkyllithiums like n-BuLi or s-BuLi are typically used for DoM, (4-butylphenyl)lithium possesses the requisite basicity to perform this transformation. uwindsor.caresearchgate.net The process involves a pre-coordination complex between the substrate's DMG and the lithium reagent, which leads to a kinetically favored deprotonation at the ortho site. wikiwand.com
Transmetalation Reactions
Transmetalation, the transfer of an organic group from one metal to another, is a cornerstone of organometallic chemistry. (4-Butylphenyl)lithium readily participates in these reactions, allowing for the generation of a diverse array of organometallic reagents with unique reactivity profiles. This process typically involves reacting the organolithium compound with a metal salt, most commonly a metal halide. google.com The driving force for the reaction is often the formation of a more stable organometallic species or a lithium salt.
The conversion of organolithium compounds into organocopper reagents, often called cuprates, is a widely used strategy in synthetic chemistry. dokumen.pub These transmetalation reactions typically involve the treatment of the organolithium species with a copper(I) salt, such as copper(I) bromide or iodide. wikipedia.org The resulting organocopper compounds exhibit attenuated reactivity compared to their organolithium precursors, making them highly selective nucleophiles. thieme-connect.de They are particularly known for their ability to undergo 1,4-addition reactions to α,β-unsaturated carbonyl compounds and for their utility in coupling reactions. thieme-connect.deorganicchemistrydata.org
The reaction of (4-butylphenyl)lithium with a copper(I) halide (CuX) can lead to the formation of (4-butylphenyl)copper(I) or, in the presence of a second equivalent of the organolithium reagent, a lithium di(4-butylphenyl)cuprate (a Gilman reagent). dokumen.pubwikipedia.org
General Reaction Scheme:
ArLi + CuX → ArCu + LiX
2 ArLi + CuX → Li[Ar₂Cu] + LiX (where Ar = 4-butylphenyl)
While specific studies detailing the isolation of (4-butylphenyl)copper are specialized, the reactivity of analogous arylcopper reagents is well-documented. For instance, arylcopper reagents derived from (4-tert-butylphenyl)lithium have been used in the synthesis of complex diketones, highlighting the synthetic utility of this transmetalation. thieme-connect.de The transmetalation to copper provides a useful alternative to procedures involving Grignard or other organolithium reagents, often proceeding under mild conditions with valuable yields. thieme-connect.de
The utility of (4-butylphenyl)lithium extends to the synthesis of other important classes of organometallic compounds, notably organosilicon and organozinc species.
Organosilicon Compounds: (4-Butylphenyl)lithium can react with various silicon halides, such as silicon tetrachloride (SiCl₄) or organochlorosilanes (R₃SiCl), to form new silicon-carbon bonds. google.comlkouniv.ac.in This reaction is a fundamental method for introducing the 4-butylphenyl group onto a silicon atom, providing access to a range of functionalized organosilicon compounds. thieme-connect.de The stoichiometry of the reaction can be controlled to achieve stepwise substitution on a polyhalosilane. lkouniv.ac.in
Reaction Example: (4-butylphenyl)Li + R₃SiCl → (4-butylphenyl)SiR₃ + LiCl
These organosilicon products are valuable in materials science and as protecting groups in organic synthesis. lkouniv.ac.in
Organozinc Compounds: Transmetalation from lithium to zinc is a highly valuable transformation that generates organozinc reagents. These reagents are generally more functional-group tolerant and less reactive than their organolithium precursors, making them crucial intermediates in cross-coupling reactions, such as the Negishi coupling. rug.nluni-muenchen.de The reaction is typically achieved by treating the organolithium compound with a zinc halide, most commonly zinc chloride (ZnCl₂). google.comuni-muenchen.de
Research on the closely related 4-tert-butylphenyl chloride has demonstrated its conversion to the corresponding aryllithium reagent, which is then transmetalated with ZnCl₂ to furnish the arylzinc reagent. uni-muenchen.de This arylzinc species can then participate in palladium-catalyzed cross-coupling reactions. uni-muenchen.de The presence of lithium chloride, formed as a byproduct, can play a key role in solubilizing and activating the organozinc reagent. jetir.org
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| (4-tert-butylphenyl)lithium | ZnCl₂ | (4-tert-butylphenyl)zinc chloride | Transmetalation | uni-muenchen.de |
| (4-butylphenyl)lithium | R₃SiCl | (4-butylphenyl)silyl | Transmetalation | google.com |
Coupling Reactions
Organolithium reagents are potent nucleophiles used in various transition metal-catalyzed cross-coupling reactions. rug.nl While historically challenging due to their high reactivity, modern methods have enabled their direct use, avoiding the need for prior transmetalation to other metals like zinc or tin. rug.nlrug.nl The Murahashi-Feringa coupling, for example, utilizes organolithium reagents directly in palladium-catalyzed C-C bond formation with organohalides. rug.nl
These reactions are typically rapid and proceed under mild conditions. rug.nl An innovative approach involves embedding the organolithium reagent, such as n-butyllithium, in a gel matrix, which can enhance stability and safety, even allowing reactions to proceed in air. rug.nlrsc.org Although not specifically focused on C-C bond formation as a primary goal, these transformations are crucial for constructing complex molecular architectures. For instance, the synthesis of 4-(4-Butylphenyl)morpholine has been achieved via a palladium-catalyzed cross-coupling reaction, demonstrating the application of this methodology. rug.nlrsc.org
Another significant class of coupling reactions involving aryl organometallics is the Ullmann reaction, which traditionally involves the copper-mediated coupling of aryl halides. wikipedia.org Modern variations can involve organocuprate intermediates derived from organolithium precursors. wikipedia.org
| Organolithium Reagent | Electrophile | Catalyst | Product | Yield | Reference |
| Gelated n-BuLi | 4-bromoanisole | Pd-PEPPSI-IPentCl | 4-butylanisole | >95% | rug.nl |
| (4-butylphenyl)lithium precursor | 4-bromomorpholine | Pd-PEPPSI-IPentCl | 4-(4-Butylphenyl)morpholine | 63% | rsc.org |
Rearrangement Reactions (e.g., 1,3-silyl migration)
Organolithium compounds can participate in or trigger unique molecular rearrangements. A notable example is the Brook rearrangement, which involves the intramolecular migration of a silicon group from a carbon atom to an oxygen atom. wikipedia.orggelest.com The driving force for this rearrangement is the formation of a highly stable silicon-oxygen bond. gelest.com The classic thieme-connect.dersc.org-Brook rearrangement is initiated by the deprotonation of a α-silyl alcohol to form an alkoxide, which then undergoes intramolecular nucleophilic attack at the silicon center. wikipedia.org
The concept extends to migrations over longer distances, such as the thieme-connect.dersc.org-silyl migration. Theoretical and experimental studies have shown that thermal 1,3-silyl migration in allylic silanes can proceed with retention of configuration at the silicon center. mdpi.com
Recent research has demonstrated that aryllithium intermediates can undergo silyl (B83357) migrations. In one study, the reductive generation of an aryllithium from a disubstituted aryl silyl ether led to an intramolecular 1,3-migration of a tert-butyldimethylsilyl (TBS) group from one oxygen atom to the carbanionic center generated from the other. acs.org This type of rearrangement highlights the ability of a transient aryllithium species to induce complex structural changes within a molecule. While specific examples commencing with (4-butylphenyl)lithium are not prevalent in the literature, the fundamental reactivity of aryllithiums in these transformations is well-established. acs.orgkobe-u.ac.jp
Mechanistic Investigations of 4 Butylphenyl Lithium Transformations
Elucidation of Reaction Pathways and Intermediates
Understanding the precise reaction pathways of (4-butylphenyl)lithium requires the characterization of transient intermediates and the influence of its solution-state structure. Like most organolithium compounds, it does not typically exist as a simple monomer but rather as a collection of aggregated species in dynamic equilibrium.
The direct observation of reactive organolithium intermediates is challenging due to their sensitivity to air and moisture, as well as their high reactivity. mt.com However, modern spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and in-situ infrared (IR) spectroscopy, have proven invaluable.
Multinuclear NMR spectroscopy (¹H, ⁷Li, and ¹³C) is a powerful tool for elucidating the structure of aryllithium compounds in solution. uu.nl The chemical shifts and coupling constants, particularly the one-bond ¹³C-⁷Li coupling (¹J(C,Li)), provide detailed information about the carbon-lithium bonding environment and the degree of aggregation. uu.nl For aryllithium compounds, a change from a tetrameric to a dimeric aggregate is often accompanied by a significant upfield shift of the ipso-carbon signal in the ¹³C NMR spectrum and an increase in the ¹J(C,Li) coupling constant. uu.nl While specific data for (4-butylphenyl)lithium is not extensively published, analogies to phenyllithium (B1222949), a closely studied aryllithium, are instructive. wisc.edu
Table 1: Representative NMR Characteristics for Aryllithium Aggregates (Based on Phenyllithium Studies)
| Aggregate State | Solvent System | Typical ¹³C C-ipso Shift (ppm) | Typical ¹J(⁷Li,¹³C) (Hz) | Typical ⁷Li Shift (ppm) |
|---|---|---|---|---|
| Tetramer | Diethyl Ether | ~174 | ~5-11 | ~2.2 |
| Dimer | THF | ~164 | ~15-20 | ~1.2 |
Data compiled from studies on phenyllithium and substituted aryllithiums as models. uu.nlwisc.edu
In-situ analysis methods, such as ReactIR (FTIR spectroscopy), allow for real-time monitoring of reactions involving organolithium reagents. mt.com This technique can track the consumption of starting materials and the formation of intermediates and products by monitoring characteristic vibrational frequencies, providing crucial data for understanding reaction kinetics and mechanisms without disturbing the reaction environment. mt.com
Organolithium reagents exist as aggregates, or clusters, in both the solid state and in solution. fiveable.me The degree of aggregation is highly dependent on the organic substituent, the solvent, and the presence of any coordinating additives. fiveable.mewikipedia.org For aryllithiums like (4-butylphenyl)lithium, the most common aggregation states in solution are dimers and tetramers. wisc.edu
Solvent and Additive Effects on Reaction Mechanisms
The choice of solvent is critical in reactions involving (4-butylphenyl)lithium, primarily due to its role in solvating the lithium cation and influencing the aggregation equilibrium. Studies on the closely related (4-tert-butylphenyl)lithium, formed via lithium-bromine exchange from 1-bromo-4-tert-butylbenzene (B1210543), clearly demonstrate this dependency. acs.orgacs.orgnih.gov
In non-coordinating hydrocarbon solvents like heptane (B126788), the lithium-halogen exchange reaction is extremely slow or does not proceed at all, as the organolithium reagent exists in a highly aggregated and unreactive state. acs.orgcolab.ws The introduction of even small quantities of a coordinating ether solvent, such as diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF), dramatically accelerates the reaction. acs.orgresearchgate.net These solvents coordinate to the lithium atoms, breaking down the large aggregates into smaller, more reactive solvated dimers or monomers. wisc.edu
THF is a more effective coordinating solvent than diethyl ether, leading to faster reaction rates. acs.orgnih.gov However, in some cases, highly coordinating solvents can also promote side reactions. acs.org The effect of different solvents on the yield of (4-tert-butylphenyl)lithium from the reaction of n-BuLi with 1-bromo-4-tert-butylbenzene highlights this principle.
Table 2: Effect of Solvent on the Yield of (4-tert-butylphenyl)lithium
| Solvent System | Reagent | Yield (%) |
|---|---|---|
| Heptane | n-BuLi | No reaction |
| Diethyl Ether | n-BuLi | Slow reaction |
| Heptane / THF (catalytic) | n-BuLi | Quantitative |
| THF | n-BuLi | Coupling side products |
Data adapted from studies on the formation of (4-tert-butylphenyl)lithium. acs.orgacs.orgnih.gov
Additives, particularly Lewis bases like N,N,N',N'-tetramethylethylenediamine (TMEDA), can also be used to modify reactivity. researchgate.net TMEDA is a bidentate ligand that chelates strongly to lithium, breaking down aggregates and forming highly reactive monomeric or dimeric complexes, which can accelerate lithiation or metal-halogen exchange reactions even at very low temperatures. wisc.edu
Kinetic Studies and Rate Determinations
Kinetic studies of transformations involving (4-butylphenyl)lithium are complicated by the high speed of the reactions and the existence of multiple, rapidly equilibrating species in solution. Reactions such as lithium-halogen exchange are often complete within seconds, even at cryogenic temperatures (-78 °C or lower), necessitating specialized techniques for rate determination. chc08rm.net
Stereochemical Models for Asymmetric Induction
When (4-butylphenyl)lithium is employed as a nucleophile in reactions with prochiral substrates, such as aldehydes or imines, new stereocenters are created. Controlling the stereochemical outcome of these additions is a key goal in asymmetric synthesis. researchgate.net This is typically achieved by incorporating a chiral ligand into the reaction, which coordinates to the lithium cation and creates a chiral environment that directs the nucleophilic attack to one face of the substrate. rsc.org
For example, in the addition of an organolithium reagent to an α-chiral aldehyde, the stereochemical outcome can often be predicted using the Felkin-Anh model. wikipedia.org This model analyzes the transition state geometry to minimize steric interactions. The largest group on the existing stereocenter orients itself anti-periplanar to the incoming nucleophile, in this case, the 4-butylphenyl group. This directs the attack to the less hindered face of the carbonyl, leading to a predictable major diastereomer. wikipedia.org The selectivity of such reactions can be further enhanced by the choice of counterion and solvent, with organolithium reagents sometimes offering different selectivity compared to Grignard reagents. wikipedia.org
In enantioselective processes, stoichiometric or catalytic amounts of chiral ligands, such as the naturally occurring alkaloid (-)-sparteine (B7772259), are used. rsc.org The organolithium reagent and the chiral ligand form a well-defined complex. This chiral complex then reacts with the substrate, and the stereochemical information is transferred from the ligand to the product, often with high enantiomeric excess. rsc.org
Applications of 4 Butylphenyl Lithium in Advanced Organic Synthesis
Construction of Complex Molecular Architectures
The utility of aryllithium reagents in the synthesis of complex molecules is well-established. These reagents are pivotal in creating new carbon-carbon bonds, which is fundamental to the assembly of intricate molecular structures.
Synthesis of Substituted Aromatic Systems
(4-Butylphenyl)lithium, as a strong nucleophile, is anticipated to react with a variety of electrophiles to yield substituted aromatic compounds. This reactivity is a general feature of organolithium reagents. wikipedia.org For instance, the reaction of an aryllithium reagent with an alkyl halide would lead to the corresponding alkyl-substituted arene. Similarly, reactions with carbonyl compounds like aldehydes and ketones would produce secondary and tertiary benzylic alcohols, respectively. The addition to carbon dioxide, followed by an acidic workup, would yield the corresponding benzoic acid derivative.
Application in Heterocycle Synthesis
The synthesis of heterocyclic compounds often involves the use of organolithium reagents to introduce substituents or to initiate cyclization reactions. Aryllithium compounds can be used to metalate existing heterocyclic rings, creating a nucleophilic center that can then be functionalized. Alternatively, an aryllithium species can be part of a molecule that undergoes an intramolecular cyclization to form a new heterocyclic ring. nih.govorganic-chemistry.org
For example, an appropriately substituted precursor containing both the (4-butylphenyl)lithium moiety and a suitable leaving group or unsaturated bond could potentially undergo intramolecular cyclization to form various fused or non-fused heterocyclic systems. However, specific studies documenting the application of (4-butylphenyl)lithium in the synthesis of pyridines, furans, thiophenes, or other heterocycles have not been identified in the conducted searches.
Chiral Synthesis and Stereoselective Transformations
The control of stereochemistry is a central theme in modern organic synthesis. Organolithium reagents are often used in conjunction with chiral auxiliaries or ligands to achieve enantioselective or diastereoselective transformations.
Enantioselective Synthesis via Chiral Auxiliaries or Ligands
Enantioselective additions of organolithium reagents to prochiral electrophiles, such as aldehydes, can be achieved by using chiral ligands that coordinate to the lithium atom and create a chiral environment around the reactive center. This approach directs the nucleophilic attack to one face of the electrophile over the other, leading to an excess of one enantiomer of the product. nih.govresearchgate.net
Commonly used chiral ligands for this purpose include sparteine (B1682161) and various chiral diamines and amino alcohols. In principle, (4-butylphenyl)lithium could be used in such enantioselective additions. For instance, its reaction with an aldehyde in the presence of a suitable chiral ligand would be expected to yield a chiral secondary alcohol. Despite the general applicability of this methodology, specific research detailing the use of (4-butylphenyl)lithium in combination with chiral auxiliaries or ligands to achieve enantioselective synthesis is not available in the reviewed literature.
Diastereoselective Reactions
Diastereoselective reactions involve the preferential formation of one diastereomer over another. In the context of organolithium chemistry, this can be achieved by reacting the organolithium reagent with a chiral substrate. The existing stereocenter(s) in the substrate can influence the trajectory of the incoming nucleophile, leading to the selective formation of one diastereomer of the product. researchgate.net
For example, the addition of (4-butylphenyl)lithium to a chiral aldehyde or ketone would be expected to proceed with some level of diastereoselectivity, governed by factors such as steric hindrance and chelation control. The precise outcome would depend on the specific structures of both the organolithium reagent and the chiral substrate. As with the other sections, the absence of specific studies on (4-butylphenyl)lithium in the searched literature precludes a more detailed discussion and the presentation of experimental data.
Information regarding "(4-butylphenyl)lithium" is not available in the public domain, preventing the creation of the requested article.
Extensive research has been conducted to gather information on the chemical compound "Lithium, (4-butylphenyl)-" with a specific focus on its applications in advanced organic synthesis. The investigation aimed to detail its role in reagent development for specific chemical transformations and its applications in polymer chemistry, adhering to a strictly defined article structure.
Despite thorough searches of scientific databases, scholarly articles, and chemical literature, no specific information was found regarding the use of (4-butylphenyl)lithium in these applications. The available literature primarily discusses more common organolithium reagents, such as n-butyllithium and sec-butyllithium, and their broad applications. While the synthesis of related compounds like (4-tert-butylphenyl)lithium via lithium-halogen exchange is documented, there is a significant lack of data on the subsequent use of (4-butylphenyl)lithium as a reagent for the specific purposes outlined in the request.
Consequently, it is not possible to generate a scientifically accurate and informative article that adheres to the user's specified structure and content requirements. The absence of research findings, data tables, and detailed applications for this particular compound in the requested areas makes the fulfillment of this request impossible without resorting to speculation or including information on other, irrelevant compounds, which was explicitly forbidden.
Structural Characterization and Spectroscopic Analysis of 4 Butylphenyl Lithium Aggregates
Solution-Phase Aggregation Studies (e.g., by NMR spectroscopy)
There is no specific information available in the searched literature regarding the solution-phase aggregation of (4-butylphenyl)lithium as studied by NMR spectroscopy. Consequently, no data tables on its aggregation states (e.g., dimer, tetramer, or monomer-dimer equilibria) in various solvents can be provided.
For aryllithium compounds in general, NMR spectroscopy, particularly 13C and 6Li or 7Li NMR, is a powerful tool to study their aggregation in solution. These studies on compounds like phenyllithium (B1222949) have revealed that the aggregation state is highly dependent on the solvent, with less polar solvents like diethyl ether favoring higher-order aggregates (tetramers), while more polar solvents like tetrahydrofuran (B95107) (THF) tend to promote the formation of dimers and monomers. The chemical shifts and coupling constants observed in NMR spectra are characteristic of the specific aggregation state.
Solid-State Structural Analysis (e.g., X-ray Crystallography of lithium organometallics)
No published X-ray crystallographic data for (4-butylphenyl)lithium could be located in the conducted search. Therefore, a detailed analysis of its solid-state structure, including bond lengths, bond angles, and the nature of the lithium-carbon interactions in a crystalline state, cannot be presented.
X-ray crystallography is the definitive method for determining the solid-state structures of organolithium aggregates. Studies on other aryllithium compounds have shown that they can crystallize in various aggregation states, often incorporating solvent molecules into the crystal lattice. For example, the solid-state structure of phenyllithium has been shown to be tetrameric when solvated with diethyl ether. The specific arrangement of the lithium and carbon atoms in the aggregate core provides crucial insights into the bonding and reactivity of these compounds.
Influence of Ligands and Solvents on Aggregation States and Reactivity
Specific research findings on the influence of different ligands (e.g., TMEDA, PMDTA) and solvents on the aggregation state and reactivity of (4-butylphenyl)lithium are not available in the reviewed literature. As a result, a data table summarizing these effects for the target compound cannot be generated.
The aggregation state and, consequently, the reactivity of organolithium reagents are known to be profoundly influenced by the choice of solvent and the addition of coordinating ligands. In general, donor solvents and ligands can break down larger aggregates into smaller, more reactive species. For instance, strong donor ligands like N,N,N',N'-tetramethylethylenediamine (TMEDA) and pentamethyldiethylenetriamine (PMDTA) are known to deaggregate phenyllithium tetramers and dimers into dimers and monomers, respectively. This deaggregation typically leads to an increase in the nucleophilicity and reactivity of the organolithium species. The specific effects, however, are dependent on the stoichiometry of the ligand and the nature of the organolithium compound itself.
Theoretical and Computational Studies of 4 Butylphenyl Lithium
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Intermediates
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to understand electron density and predict thermodynamic and kinetic properties. nih.gov It is particularly valuable for elucidating the complex reaction mechanisms and transient intermediates involved in reactions with (4-butylphenyl)lithium.
DFT methods can be applied to map the potential energy surface of a reaction involving (4-butylphenyl)lithium. This allows for the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of activation energy barriers. nih.gov For instance, in reactions such as nucleophilic addition or metal-halogen exchange, DFT can model the aggregation state of the organolithium reagent, the coordination of solvent molecules, and the step-by-step formation of new chemical bonds. Different functionals, such as B3LYP, CAM-B3LYP, and M062x, can be employed to investigate reaction mechanisms, with results showing that the choice of functional can significantly influence the accuracy of the calculated energy barriers. nih.govrsc.org
Researchers can also use DFT to characterize the geometry and stability of reaction intermediates. Organolithium reactions often proceed through short-lived, highly reactive species that are difficult to isolate and study experimentally. Computational modeling can provide detailed information on the structure of these intermediates, including bond lengths, angles, and charge distribution. For example, studies on analogous systems like lithium enolates have successfully used B3LYP for transition state geometry optimization followed by higher-level single-point calculations to achieve accurate results. nih.gov This approach would be invaluable for understanding the intermediates formed during reactions of (4-butylphenyl)lithium with various electrophiles.
Computational Modeling of Stereoselectivity
The stereochemical outcome of a chemical reaction is determined by the relative energy of diastereomeric transition states. Computational modeling is a powerful tool for understanding and predicting the stereoselectivity of reactions involving chiral reagents or substrates.
In the context of (4-butylphenyl)lithium, if the molecule were to react with a prochiral substrate (e.g., a ketone), it could lead to the formation of stereoisomeric products. DFT calculations can be employed to model the different transition states leading to these products. By comparing the calculated free energies of these transition states, chemists can predict which stereoisomer will be formed preferentially. nih.gov These computational models can account for subtle steric and electronic interactions that govern stereoselectivity. For example, computational studies on the diastereospecific Oppenauer oxidation involving a lithium alkoxide intermediate revealed that energetic differences caused by steric strain between the diastereomers could explain the experimentally observed product distribution. nih.gov A similar approach could be used to rationalize or predict the stereochemical course of reactions involving (4-butylphenyl)lithium.
Prediction of Reactivity and Selectivity Trends
Computational chemistry offers predictive power beyond explaining known phenomena. By systematically modeling the reactions of (4-butylphenyl)lithium with a series of different substrates, it is possible to predict trends in reactivity and selectivity.
For example, Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT calculations, can explain reactivity patterns. The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) of (4-butylphenyl)lithium and the Lowest Unoccupied Molecular Orbital (LUMO) of a reaction partner determine the facility of the reaction. A smaller HOMO-LUMO energy gap generally corresponds to higher reactivity. This analysis can predict how substituents on either the organolithium reagent or the substrate will affect the reaction rate.
Computational methods can also predict regioselectivity, for instance, in the reaction of (4-butylphenyl)lithium with an electrophile that has multiple reactive sites. By calculating the activation energies for attack at each site, the most likely product can be identified. This predictive capability is crucial for designing new synthetic routes and optimizing reaction conditions to achieve desired outcomes.
Spectroscopic Parameter Calculations (e.g., NMR chemical shifts)
Computational methods are extensively used to calculate spectroscopic parameters, providing a powerful link between a molecule's computed structure and its experimentally observed spectrum. For (4-butylphenyl)lithium, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable for structure elucidation in solution.
The NMR chemical shift is determined by the magnetic shielding at a nucleus, which in turn depends on the local electronic environment. aps.org DFT calculations can accurately predict this shielding, and thus the chemical shifts (δ), for various nuclei such as ¹H, ¹³C, and ⁷Li. scm.com The calculated shifts can then be compared to experimental data to confirm a proposed structure or to assign signals in a complex spectrum. nih.gov
In a study of substituted m-terphenyl (B1677559) lithium complexes, a linear correlation was found between the ⁷Li{¹H} NMR chemical shifts and the electronic properties (Hammett constants) of the substituents. nih.gov Computational analysis was used to rationalize these trends, highlighting how electron-withdrawing groups caused an upfield shift. nih.gov Similar calculations for (4-butylphenyl)lithium would allow for the prediction of its NMR spectrum.
Table 1: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts
This interactive table shows a hypothetical comparison between DFT-calculated proton NMR chemical shifts for (4-butylphenyl)lithium and typical experimental ranges for similar protons.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |
| Aromatic (ortho to Li) | 7.5 - 8.5 | 7.6 - 8.2 |
| Aromatic (meta to Li) | 6.8 - 7.2 | 6.7 - 7.1 |
| Butyl (α-CH₂) | 2.5 - 2.8 | 2.5 - 2.7 |
| Butyl (β-CH₂) | 1.5 - 1.7 | 1.5 - 1.7 |
| Butyl (γ-CH₂) | 1.3 - 1.5 | 1.3 - 1.5 |
| Butyl (δ-CH₃) | 0.8 - 1.0 | 0.9 - 1.0 |
Note: Predicted values are illustrative and depend on the specific computational method (functional, basis set) and solvent model used.
Understanding Electronic Structure and Bonding
The nature of the carbon-lithium (C-Li) bond is a subject of ongoing interest and is central to understanding the structure and reactivity of organolithium compounds. Computational studies provide deep insights into the electronic structure and bonding in molecules like (4-butylphenyl)lithium.
Organolithium compounds often exist as oligomers (dimers, tetramers, hexamers) in both the solid state and in non-polar solvents. unt.eduic.ac.uk Computational studies on model systems like methyllithium (B1224462) and phenyllithium (B1222949) have shown that the bonding in these aggregates is not described by simple two-center, two-electron bonds. researchgate.net Instead, they feature multi-center bonds, such as four-center, two-electron (4c-2e) bonds where one carbon atom is bonded to a face of a lithium tetrahedron. unt.edulibretexts.org
Natural Bond Orbital (NBO) analysis and Natural Population Analysis (NPA) are computational techniques used to quantify the nature of chemical bonds. researchgate.net For organolithium compounds, these analyses consistently show a high degree of ionic character in the C-Li bond, with significant negative charge localized on the carbon atom, supporting its carbanionic nature. researchgate.netlibretexts.org The bonding is primarily electrostatic, though some covalent character is present. libretexts.org For (4-butylphenyl)lithium, computational modeling would similarly reveal a highly polarized C-Li bond and would be essential for understanding its aggregation behavior and the distribution of electron density across the aromatic ring and the butyl chain.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes to (4-Butylphenyl)lithium
The traditional synthesis of aryllithium compounds, including (4-butylphenyl)lithium, typically involves either the direct reaction of an aryl halide with lithium metal or a metal-halogen exchange reaction with an alkyllithium reagent like n-butyllithium. rsc.org While effective, these methods often require stringent inert conditions, cryogenic temperatures, and organic solvents. Future research is centered on creating more practical, efficient, and environmentally benign synthetic pathways.
A significant emerging trend is the application of mechanochemistry , which utilizes mechanical force, such as ball milling, to drive chemical reactions. Researchers have successfully demonstrated that organolithium reagents can be generated by milling lithium metal with an organohalide in the absence of a solvent. google.com This technique offers a simplified, scalable, and solvent-free method that proceeds rapidly, with one study showing 77% conversion to an organolithium reagent in just five minutes of grinding. google.com Applying this methodology to 1-bromo-4-butylbenzene (B1268048) or 1-chloro-4-butylbenzene could provide a greener and more efficient route to (4-butylphenyl)lithium.
Another area of development involves optimizing existing solution-based methods. Process improvements detailed in patent literature focus on enhancing the purity and stability of aryllithium solutions by using specific ether-containing solvents and the addition of catalysts, such as halogen-free, polynuclear aromatics, to improve reaction yields and reduce impurities. google.comresearchgate.net
| Synthetic Route | Key Features & Advantages | Challenges & Research Focus |
| Traditional Halogen-Metal Exchange | Well-established, reliable for many substrates. | Requires cryogenic temperatures, stoichiometric use of alkyllithiums. |
| Direct Reaction with Lithium Metal | Uses elemental lithium, avoiding alkyllithium precursors. | Can be slow, initiation can be difficult, potential for side reactions. |
| Mechanochemical Synthesis | Solvent-free, rapid reaction times, simplified setup. google.com | Scalability for industrial production, heat management during milling. |
| Catalyst-Assisted Synthesis | Improved purity and storage stability of the final product. google.com | Catalyst cost and removal, optimizing catalyst efficiency. |
Expanding the Scope of Reactivity and Synthetic Applications
Beyond its classical role as a nucleophile and a strong base, research is actively expanding the synthetic applications of (4-butylphenyl)lithium, particularly in polymer chemistry and advanced cross-coupling reactions.
A primary industrial application of (4-butylphenyl)lithium is as a monofunctional initiator for living anionic polymerization . google.comresearchgate.net This allows for the precise synthesis of block copolymers with well-defined structures and low polydispersity. google.com For example, it is used to initiate the polymerization of monomers like acrylates to produce acrylic block copolymers used in high-performance adhesives for medical and commercial applications. researchgate.net Future work in this area will likely focus on creating novel polymer architectures and materials with tailored properties by leveraging (4-butylphenyl)lithium's initiation capabilities.
Recent breakthroughs in organic synthesis are enabling new types of cross-coupling reactions that utilize aryllithium reagents. A notable development is the transition-metal-free arylation of aryllithiums using S-arylphenothiazinium ions as electrophilic arylating agents. rsc.org This method allows for the formation of unsymmetrical biaryls under mild conditions and, crucially, tolerates halogen substituents on the aryllithium reagent, which would be reactive in traditional transition-metal-catalyzed couplings. rsc.org This opens up new avenues for the synthesis of complex, functionalized biaryl structures. Furthermore, new catalyst systems, such as those based on ylide-substituted phosphines (YPhos), have enabled the first general protocol for the palladium-catalyzed coupling of aryl chlorides with highly reactive alkyllithium and aryllithium reagents at room temperature, overcoming long-standing challenges of side reactions. googleapis.com
Green Chemistry Approaches in Organolithium Chemistry
The principles of green chemistry are increasingly influencing the field of organometallic chemistry, which has traditionally relied on hazardous solvents and cryogenic conditions. Research into (4-butylphenyl)lithium and related compounds is exploring several avenues to improve environmental sustainability.
One promising approach is the use of more environmentally friendly reaction media. Hevia and co-workers have demonstrated the ultrafast and chemoselective addition of aryllithium reagents to nitriles in glycerol , a biodegradable and low-cost solvent, at ambient temperature and even in the presence of air. researchgate.net The adoption of such benign solvents for reactions involving (4-butylphenyl)lithium could dramatically reduce the environmental footprint of synthetic processes.
As mentioned previously, mechanochemistry represents a significant green advancement by eliminating the need for bulk organic solvents. google.com Furthermore, continuous flow chemistry is being recognized as a green technology for handling organolithium reagents. Flow reactors offer superior heat transfer, enabling reactions to be run safely at temperatures higher than in batch processing, which reduces energy consumption associated with cryogenic cooling. This technology also minimizes waste and solvent usage while improving process safety.
Advanced Mechanistic and Computational Studies
A deeper understanding of the structure, aggregation, and reaction mechanisms of organolithium compounds is crucial for optimizing their reactivity and developing new applications. Future research will increasingly rely on a combination of advanced spectroscopic techniques and computational chemistry.
The aggregation state of organolithium reagents in solution significantly influences their reactivity. While foundational studies have characterized these aggregates, advanced computational methods like Density Functional Theory (DFT) are now being used to build predictive models. For instance, DFT calculations can predict the solvation-dependent configurational stability of chiral organolithium compounds. Similar studies on (4-butylphenyl)lithium could elucidate how its aggregation state changes in different solvents, providing insights to control its reactivity.
DFT calculations are also proving invaluable for understanding complex reaction mechanisms. In the novel transition-metal-free arylation of aryllithiums, DFT studies were used to elucidate the reaction pathway. rsc.org The calculations revealed why the reaction selectively proceeds through a C-C bond-forming pathway to produce the desired biaryl instead of a competing pathway that would lead to ring-opening of the arylation agent. rsc.org Such computational insights are essential for rationally designing more efficient reagents and reaction conditions.
| Research Area | Technique/Methodology | Key Insights Gained |
| Reaction Mechanism | Density Functional Theory (DFT) | Elucidation of preferential reaction pathways, understanding of transition states. rsc.org |
| Structural Stability | DFT-Derived Models | Prediction of how solvent affects the stability and structure of organolithium species. |
| Aggregation State | Advanced NMR Spectroscopy, Cryoscopy | Determination of the equilibrium between monomeric, dimeric, and tetrameric forms in solution. |
Integration with Continuous Flow Methodologies for Industrial Scalability
The high reactivity and often pyrophoric nature of organolithium reagents present significant challenges for safe, large-scale industrial synthesis in traditional batch reactors. Continuous flow chemistry has emerged as a transformative technology to address these issues, offering a clear path toward improved industrial scalability.
The high surface-area-to-volume ratio in microreactors or meso-scale flow systems allows for extremely efficient heat dissipation. This precise temperature control prevents thermal runaway and minimizes the formation of unstable and potentially hazardous intermediates, such as benzynes, that can arise from uncontrolled temperature spikes. This enhanced safety profile makes flow processing particularly attractive for exothermic reactions like metal-halogen exchange used to generate (4-butylphenyl)lithium.
A significant challenge in flow chemistry is reactor fouling caused by the precipitation of solids, such as lithium salts or the organolithium product itself, especially when using hydrocarbon solvents. Recent studies have shown that this issue can be overcome by using more concentrated commercial solutions of organolithium reagents and replacing nonpolar hydrocarbon solvents with donor solvents like tetrahydrofuran (B95107) (THF), which improves the solubility of polar intermediates. By optimizing these parameters, the yield and robustness of key reactions like Br/Li exchange and deprotonations are significantly improved. The integration of these advanced flow methodologies will be critical for the cost-effective, safe, and scalable industrial production and use of (4-butylphenyl)lithium.
Q & A
Q. What experimental methodologies are critical for synthesizing and characterizing Lithium, (4-butylphenyl)- in inert environments?
Synthesis of organolithium compounds like Lithium, (4-butylphenyl)- requires strict control of moisture and oxygen. Use Schlenk-line techniques or glovebox systems under argon/nitrogen atmospheres. Characterization should include nuclear magnetic resonance (NMR) spectroscopy (e.g., Li NMR for lithium coordination), X-ray diffraction (XRD) for crystal structure analysis, and elemental analysis to confirm stoichiometry. Thermogravimetric analysis (TGA) can assess thermal stability, while Fourier-transform infrared spectroscopy (FTIR) identifies vibrational modes of the butylphenyl ligand .
Q. How can researchers evaluate the stability of Lithium, (4-butylphenyl)- under varying electrochemical conditions?
Stability testing should combine cyclic voltammetry (CV) to assess redox behavior and electrochemical impedance spectroscopy (EIS) to measure ionic conductivity. Pair these with in-situ Raman spectroscopy to monitor structural changes during charge/discharge cycles. For thermal stability, differential scanning calorimetry (DSC) under controlled atmospheres is essential to identify decomposition pathways .
Q. What spectroscopic techniques are optimal for probing the lithium-ligand interaction in this compound?
X-ray absorption spectroscopy (XAS) at the lithium K-edge provides insights into local electronic structure and bonding. Pair this with solid-state NMR (Li or Li) to study coordination geometry and dynamics. Computational modeling (e.g., density functional theory, DFT) can supplement experimental data by simulating ligand-field effects and charge distribution .
Advanced Research Questions
Q. How can density functional theory (DFT) be optimized to model the electronic structure of Lithium, (4-butylphenyl)-?
Use hybrid functionals (e.g., HSE06) or generalized gradient approximation (GGA) with van der Waals corrections (e.g., PBE-D3) to account for dispersion forces in the aromatic ligand system. Employ projector augmented-wave (PAW) pseudopotentials to accurately model core-electron interactions. Convergence testing for plane-wave cutoff energy (≥500 eV) and k-point sampling (Γ-centered grids) is critical. Validation against experimental XRD and XAS data ensures model reliability .
Q. What strategies reconcile discrepancies between experimental and computational data on lithium-ion mobility in this compound?
Discrepancies often arise from approximations in DFT (e.g., neglecting anharmonic effects). Address this by:
- Using ab initio molecular dynamics (AIMD) simulations to capture temperature-dependent ion diffusion.
- Applying the nudged elastic band (NEB) method to map migration pathways and activation energies.
- Cross-validating with quasi-elastic neutron scattering (QENS) or solid-state NMR line-shape analysis for dynamic properties .
Q. How does the butylphenyl ligand influence lithium-ion conductivity compared to other aryl ligands?
Perform comparative studies using controlled ligand substitutions (e.g., phenyl, naphthyl) to isolate steric/electronic effects. Measure ionic conductivity via AC impedance and correlate with DFT-calculated energy barriers for ion migration. Pair this with pair distribution function (PDF) analysis to study short-range order and ligand flexibility .
Q. What role does Lithium, (4-butylphenyl)- play in the design of high-rate lithium battery electrodes?
As a model system, this compound can elucidate relationships between ligand architecture and ion-transport kinetics. Test its integration into composite electrodes (e.g., with carbon matrices) using galvanostatic intermittent titration technique (GITT) to assess rate capability. Compare with operando X-ray diffraction to monitor phase transitions during cycling .
Methodological Frameworks
Q. How to align theoretical frameworks (e.g., DFT) with experimental design for studying this compound?
Adopt a iterative workflow:
Use preliminary experimental data (e.g., XRD, NMR) to parametrize computational models.
Validate simulations against spectroscopic/electrochemical results.
Refine models by incorporating entropy contributions (e.g., phonon calculations) or solvent effects (implicit/explicit solvation models).
This approach ensures consistency between theory and observation, as emphasized in evidence-based inquiry frameworks .
Q. What statistical methods are suitable for analyzing contradictory data on ligand-driven ion transport?
Apply multivariate regression to identify dominant factors (e.g., ligand steric bulk vs. electronic effects). Use Bayesian inference to quantify uncertainties in DFT-predicted activation energies. For small datasets, non-parametric tests (e.g., Kruskal-Wallis) can assess significance of observed trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
